1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two key substituents:
- Position 1: A 2-methoxyphenyl group, contributing steric bulk and moderate lipophilicity.
This compound’s structural framework is associated with anticonvulsant and neuropharmacological activities, as seen in analogs (e.g., pyrrolidine-2,5-diones targeting 5-HT1A receptors and serotonin transporters) .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-30-19-5-3-2-4-17(19)24-20(26)14-18(21(24)27)23-12-10-22(11-13-23)15-6-8-16(9-7-15)25(28)29/h2-9,18H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJXIYTUANEXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine to form a urea linkage . This intermediate is then subjected to further reactions, including nitration and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a pyrrolidine core linked to a methoxyphenyl and a nitrophenyl group through a piperazine moiety. The molecular formula is with a molecular weight of approximately 398.43 g/mol. Its significant functional groups include:
- Pyrrolidine ring : Contributes to its cyclic structure and potential biological interactions.
- Methoxy group : May influence solubility and reactivity.
- Nitrophenyl group : Often associated with increased biological activity due to electron-withdrawing properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth and possess antifungal activity. Specifically, the presence of the nitrophenyl group is often linked to enhanced antimicrobial efficacy against various pathogens, including Mycobacterium species and fungi .
Enzyme Inhibition
1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has been studied for its potential to inhibit key enzymes such as acetylcholinesterase (AChE). Enzyme inhibition is critical for developing treatments for neurodegenerative diseases like Alzheimer's, where AChE activity needs to be reduced .
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | |
| Carbonic anhydrase | Non-competitive |
Cytotoxic Effects
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in human monocytic leukemia THP-1 cells suggests potential as an anticancer agent . The structure-activity relationship indicates that modifications in substituents can significantly alter potency.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Interaction : Binding to active sites of enzymes like AChE alters their function.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with nitro groups can generate ROS, leading to oxidative stress in target cells, which may contribute to their cytotoxic effects.
Case Studies
Several studies have focused on the biological activities of piperazine derivatives similar to 1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione:
- Antimycobacterial Activity : A study found that certain piperazine derivatives exhibited MIC values comparable to established antimycobacterial agents like isoniazid, indicating their potential in treating infections caused by Mycobacterium species .
- Antifungal Properties : Compounds containing similar moieties have shown effectiveness against fungal strains, suggesting that structural modifications could enhance antifungal activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Position 1 Substituents : The 2-methoxyphenyl group balances lipophilicity and steric effects, contrasting with bulkier substituents like benzo[b]thiophen-2-yl () or chlorobenzyl ().
Table 2: Activity Comparison of Pyrrolidine-2,5-dione Derivatives
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
